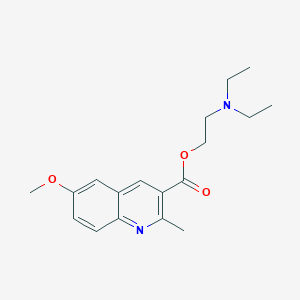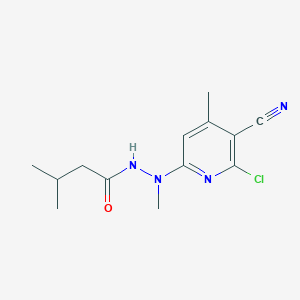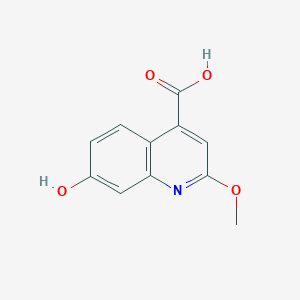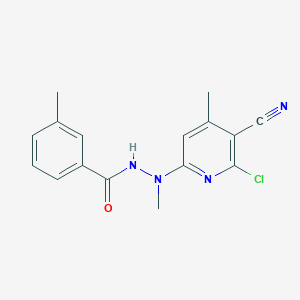![molecular formula C22H23F3N2O3 B11485932 1-[2-(1-Benzofuran-2-yl)-2-hydroxyethyl]-1-butyl-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11485932.png)
1-[2-(1-Benzofuran-2-yl)-2-hydroxyethyl]-1-butyl-3-[3-(trifluoromethyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(1-BENZOFURAN-2-YL)-2-HYDROXYETHYL]-3-BUTYL-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA is a complex organic compound featuring a benzofuran ring, a trifluoromethyl phenyl group, and a urea moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1-BENZOFURAN-2-YL)-2-HYDROXYETHYL]-3-BUTYL-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA typically involves multi-step organic reactions. The trifluoromethyl phenyl group is then attached using Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The final step involves the formation of the urea moiety under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce side reactions. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction rates and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[2-(1-BENZOFURAN-2-YL)-2-HYDROXYETHYL]-3-BUTYL-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzofuran ring can be reduced under specific conditions to yield dihydrobenzofuran derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group yields ketones or aldehydes, while substitution reactions on the benzofuran ring can introduce various functional groups .
Scientific Research Applications
3-[2-(1-BENZOFURAN-2-YL)-2-HYDROXYETHYL]-3-BUTYL-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential anti-tumor, antibacterial, and anti-viral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(1-BENZOFURAN-2-YL)-2-HYDROXYETHYL]-3-BUTYL-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, modulating their activity and leading to the compound’s biological effects . The trifluoromethyl group enhances the compound’s stability and bioavailability, contributing to its overall efficacy .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Known for their diverse biological activities, including anti-tumor and anti-viral properties.
Trifluoromethyl phenyl compounds: Noted for their stability and bioavailability.
Uniqueness
3-[2-(1-BENZOFURAN-2-YL)-2-HYDROXYETHYL]-3-BUTYL-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA is unique due to its combination of a benzofuran ring, a hydroxyethyl group, and a trifluoromethyl phenyl group. This unique structure imparts a range of biological activities and makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C22H23F3N2O3 |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
1-[2-(1-benzofuran-2-yl)-2-hydroxyethyl]-1-butyl-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C22H23F3N2O3/c1-2-3-11-27(14-18(28)20-12-15-7-4-5-10-19(15)30-20)21(29)26-17-9-6-8-16(13-17)22(23,24)25/h4-10,12-13,18,28H,2-3,11,14H2,1H3,(H,26,29) |
InChI Key |
MLOFZINHHRPJDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC(C1=CC2=CC=CC=C2O1)O)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[b]benzofuran-4-carboxamide, N-(4-pyridinyl)-](/img/structure/B11485864.png)
![2-amino-7-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11485865.png)

![3'-(1,3-Benzothiazol-2-YL)-5-(4-methoxyphenyl)-8'-nitro-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrazino[1,2-A]quinoline]-2,4,6-trione](/img/structure/B11485873.png)


![2-(6-nitro-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11485895.png)


![Propan-2-yl 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11485936.png)
![5-(methoxymethyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11485941.png)
![N-[3-(methylsulfanyl)-1-(1-propyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B11485955.png)
![3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrrol-2-amine](/img/structure/B11485956.png)
![3'-(3-Chloro-4-fluorophenyl)-1-propanoyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11485959.png)
